3-(2-Methoxyethylthio)-1,2,4-triazole
Description
3-(2-Methoxyethylthio)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a 2-methoxyethylthio group (–SCH₂CH₂OCH₃). The thioether linkage and methoxyethyl chain influence its physicochemical properties, such as lipophilicity and solubility, while the triazole ring contributes to diverse biological interactions. These compounds are renowned for pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-(2-methoxyethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3OS/c1-9-2-3-10-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) |
InChI Key |
AWLZMLKIFWFHRE-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NC=NN1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
- Antifungal Properties : 1,2,4-triazoles are recognized for their antifungal activity. Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal effects against various strains. For instance, compounds with a triazole-thioether moiety demonstrated enhanced antifungal activity compared to their parent structures . In particular, 3-(2-Methoxyethylthio)-1,2,4-triazole has been evaluated for its efficacy against pathogens such as Candida albicans and Aspergillus flavus, showing promising results in inhibiting fungal growth.
- Antibacterial Activity : The antibacterial potential of triazole derivatives is well-documented. Studies have shown that certain 1,2,4-triazole compounds exhibit significant activity against resistant bacterial strains like Staphylococcus aureus. For example, a series of triazole derivatives were synthesized and tested for their antibacterial properties, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound could be a candidate for developing new antibacterial agents.
- Anticancer Activity : Triazole derivatives have also been studied for their anticancer properties. Research indicates that compounds featuring the triazole ring exhibit cytotoxic effects on various cancer cell lines. Notably, mercapto-substituted triazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The incorporation of the methoxyethylthio group may enhance these effects through improved solubility and bioavailability.
Agricultural Applications
Fungicides
Triazoles are widely used as systemic fungicides in agriculture due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against a broad spectrum of fungal pathogens affecting crops. The application of this compound in agricultural formulations could provide an effective strategy for managing fungal diseases in crops such as wheat and barley .
Materials Science Applications
Electron Transport Materials
The unique electronic properties of 1,2,4-triazoles make them suitable for applications in materials science. They are utilized as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the methoxyethylthio group can enhance the charge transport properties of these materials . Research has demonstrated that triazole derivatives can improve device performance by optimizing charge mobility and stability.
Case Studies
Comparison with Similar Compounds
Thioether vs. Thione/Thiol Substituents
- Thioether Derivatives : The 2-methoxyethylthio group in the target compound is a thioether. Such groups enhance metabolic stability compared to thiol (–SH) or thione (–S–) derivatives. For example, 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (e.g., Compound 5 ) exhibit antiproliferative activity against cancer cell lines, attributed to electron-withdrawing trimethoxyphenyl groups .
Table 1: Activity Comparison Based on Substituent Type
Electronic and Steric Modifications
- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., trifluoromethyl, nitro) on the triazole ring demonstrate potent antiproliferative activity. For instance, (E)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol (CP 17) inhibits Notch signaling in breast cancer cells .
- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 2-(5-methoxyphenyl-1,2,4-triazol-3-ylthio)acetonitrile) moderately enhance plant growth regulatory and hypoglycemic activities .
Table 2: Electronic Effects on Activity
| Substituent Type | Example Compound | Biological Activity | Potency |
|---|---|---|---|
| EWG (CF₃) | CP 17 | Notch inhibition | High |
| EDG (OCH₃) | 5-(3,4,5-Trimethoxyphenyl) | Anticancer (HeLa: IC₅₀ 8.7 µM) | Moderate |
| Hybrid (Indole) | NMK-T-057 | Autophagic cell death | High |
Hybrid Heterocyclic Systems
Triazoles fused with other heterocycles often exhibit synergistic effects:
- Triazolo-Thiadiazoles : Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles show enhanced physicochemical stability and dual antimicrobial/antidiabetic activities .
- Silacyclic Derivatives : Silacyclopentylpropylthio-1,2,4-triazoles (e.g., 15a , 15b ) demonstrate unique cholesterol-lowering effects due to silacyclic hydrophobicity .
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides, synthesized from hydrazides and isothiocyanates, undergo alkaline cyclization to yield 1,2,4-triazole-3-thiones. For example, 19a–d were prepared via cyclization of thiosemicarbazides 18a–d in basic media (52–88% yields). This method is adaptable for introducing sulfur-containing substituents at position 3 of the triazole ring.
Direct Synthesis from Hydrazine and Formamide
A single-step process involves reacting hydrazine hydrate with formamide at 140–210°C under atmospheric pressure, yielding 1,2,4-triazole in 92–98% purity. While this route produces the unsubstituted triazole, it provides a cost-effective starting material for downstream modifications.
Introduction of the 2-Methoxyethylthio Group
The 2-methoxyethylthio (-S-CH₂CH₂-OCH₃) moiety is introduced via nucleophilic substitution or alkylation reactions. Two approaches are prevalent:
Alkylation of 1,2,4-Triazole-3-Thiol
Step 1: Synthesis of 1,2,4-Triazole-3-Thiol
1,2,4-Triazole-3-thiol is synthesized by reducing 1,2,4-triazole-3-thione (e.g., via LiAlH₄) or directly from hydrazine derivatives. For instance, potassium hydrazinecarbodithioate salts (31b–f ) cyclize with hydrazine hydrate to form 4-amino-5-substituted-1,2,4-triazole-3-thiones. Acidic workup converts these thiones to thiols.
Step 2: S-Alkylation with 2-Methoxyethyl Bromide
The thiol group undergoes alkylation with 2-methoxyethyl bromide in basic conditions (e.g., NaOH/EtOH):
Yields typically range from 70–85%, depending on reaction time and temperature.
Direct Cyclization with Pre-Functionalized Intermediates
Alternative routes involve cyclizing pre-functionalized precursors. For example, thiosemicarbazides bearing 2-methoxyethyl groups can cyclize under basic conditions to directly yield the target compound. This method avoids post-cyclization modifications but requires specialized starting materials.
Optimization and Mechanistic Insights
Reaction Conditions
-
Solvent : Ethanol, DMF, or water are commonly used. Polar aprotic solvents enhance alkylation efficiency.
-
Temperature : Alkylation proceeds optimally at 60–80°C. Higher temperatures risk oxidation of the thiol group.
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
Byproduct Mitigation
-
Oxidation Control : Thiols are prone to oxidation; reactions are conducted under nitrogen to prevent disulfide formation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 127–131°C | Differential Scanning Calorimetry |
| Molecular Formula | C₅H₈N₃OS | High-Resolution Mass Spectrometry |
| IR (ν, cm⁻¹) | 2550 (S-H), 1120 (C-O-C) | Fourier-Transform IR |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.25 (s, 3H, OCH₃), 3.60–3.75 (m, 4H, SCH₂CH₂O) | Nuclear Magnetic Resonance |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Thiol | 70–85 | ≥95 | Scalable, minimal side reactions | Requires thiol synthesis |
| Direct Cyclization | 50–65 | 90–93 | Fewer steps | Limited substrate availability |
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-Methoxyethylthio)-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole-3-thiol derivatives can react with methoxyethyl halides under alkaline conditions. Optimization includes adjusting solvent polarity (e.g., aqueous ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol-to-alkylating agent) to improve yields. Characterization via H NMR and IR spectroscopy confirms the thioether linkage and methoxy group incorporation .
Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?
- Methodological Answer : Solubility is assessed in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Stability studies under varying pH (2–12) and temperature (25–60°C) are conducted via HPLC monitoring. Thermal decomposition is analyzed using TGA/DSC, with degradation peaks correlating to the methoxyethylthio moiety .
Q. What in vitro assays are used for preliminary antimicrobial screening of this compound?
- Methodological Answer : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are standard. MIC (Minimum Inhibitory Concentration) values are determined using serial dilutions (0.5–128 µg/mL), with comparisons to known triazole antifungals like fluconazole .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?
- Methodological Answer : Substituent effects are studied via Hammett plots or computational methods (DFT calculations). For instance, electron-withdrawing groups at the triazole 5-position enhance antifungal activity by increasing electrophilicity. Comparative SAR studies using analogs (e.g., fluorophenyl or nitro-substituted derivatives) reveal that methoxyethylthio improves membrane permeability but reduces aqueous solubility .
Q. What integrated approaches (in silico, in vitro, in vivo) are used to evaluate toxicity and safety profiles?
- Methodological Answer :
- In silico : ADMET predictors (e.g., SwissADME) assess bioavailability and hepatotoxicity. Molecular docking against CYP450 isoforms identifies metabolic liabilities.
- In vitro : Cytotoxicity assays (MTT on HEK-293 cells) determine IC values.
- In vivo : Acute toxicity in rodents (e.g., LD determination via OECD 423 guidelines) and histopathological analysis of liver/kidney tissues after 14-day exposure. Subcutaneous administration in guinea pigs at 20–40 mg/kg showed no morphological abnormalities, suggesting low systemic toxicity .
Q. How can molecular docking guide the design of this compound derivatives with enhanced antifungal activity?
- Methodological Answer : Docking against fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) identifies key interactions. The methoxyethylthio group forms hydrophobic contacts with Leu121 and His310 residues. Modifications to increase hydrogen bonding (e.g., hydroxyl or amine groups) improve binding affinity. MD simulations (100 ns) validate stability of ligand-enzyme complexes .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effectiveness.
- Yield improvement : Use flow chemistry for exothermic steps (e.g., alkylation) to enhance control and reproducibility.
- Byproduct management : Optimize pH (8–9) to minimize disulfide formation during thioether synthesis .
Key Research Gaps Identified
- Limited data on chronic toxicity and genotoxicity.
- Mechanistic studies on non-antifungal targets (e.g., anticancer activity via kinase inhibition).
- Synergistic effects with existing antifungals (e.g., azoles) remain unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
